1H-pyrazolo[3,4-c]pyridin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazolo[3,4-c]pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-2-8-3-6-4(5)1-9-10-6/h1-3H,7H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSMGKGRPQGJKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=N1)NN=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1h Pyrazolo 3,4 C Pyridin 4 Amine and Derivatives
Strategies for Constructing the Pyrazolo[3,4-c]pyridine Ring System
Annulation Reactions Involving Pre-formed Pyrazole (B372694) Moieties
The construction of a pyridine (B92270) ring fused to a pre-existing pyrazole is a common and versatile strategy for many pyrazolopyridine isomers, such as the pyrazolo[3,4-b] and pyrazolo[4,3-b] systems. nih.govbeilstein-journals.orgnih.gov These methods often involve the cyclocondensation of 3-aminopyrazoles or 5-aminopyrazoles with various 1,3-dielectrophilic partners, such as β-diketones, α,β-unsaturated carbonyl compounds, or their equivalents, through reactions like the Friedländer or Gould-Jacobs annulation. nih.gov
However, for the specific synthesis of the 1H-pyrazolo[3,4-c]pyridine isomer, this approach is not as prominently documented in the scientific literature. The challenge lies in achieving the correct regiochemical outcome during the cyclization step. Formation of the pyridine ring requires the use of a 3-aminopyrazole (B16455) with a suitable functional group (like a carbaldehyde or cyano group) at the C-4 position. nih.gov The cyclization must then proceed between the amino group and a reagent that forms the C5-C6-C7 portion of the pyridine ring, a pathway less common than those leading to other isomers.
Annulation Reactions Involving Pre-formed Pyridine Moieties
A more frequently reported and effective strategy for the synthesis of the 1H-pyrazolo[3,4-c]pyridine scaffold involves the annulation of a pyrazole ring onto a functionalized pyridine precursor. This approach offers direct access to the desired bicyclic core.
A key example involves starting with substituted 2-aminopyridines. rsc.org Specifically, 5-halo-1H-pyrazolo[3,4-c]pyridines have been synthesized from 2-amino-3-halopyridine derivatives. The process begins with the diazotization of the 2-amino group, followed by an intramolecular cyclization that forms the pyrazole ring. For instance, the synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine and its 5-bromo analogue has been achieved from 2-amino-5-chloro-3-nitropyridine. The reaction proceeds via treatment with sodium nitrite (B80452) (NaNO₂) and acetic anhydride (B1165640) (Ac₂O), which facilitates the diazotization and subsequent cyclization, followed by a deacetylation step. rsc.org
Table 1: Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridines
| Starting Material | Reagents | Conditions | Product |
|---|---|---|---|
| 2-Amino-5-chloro-3-nitropyridine | 1. NaNO₂, Ac₂O, DCE2. NaOMe, MeOH | 1. rt – 90 °C, 20 h2. rt, 1 h | 5-Chloro-1H-pyrazolo[3,4-c]pyridine |
| 2-Amino-3-bromo-5-chloropyridine | 1. NaNO₂, Ac₂O, DCE2. NaOMe, MeOH | 1. rt – 90 °C, 20 h2. rt, 1 h | 5-Bromo-1H-pyrazolo[3,4-c]pyridine |
Data sourced from Bedwell et al. rsc.org
This method provides a reliable entry point to the core scaffold, which can then be further functionalized.
Multi-component Reactions for Scaffold Assembly
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov MCRs are widely used in heterocyclic chemistry to rapidly generate molecular diversity. thieme-connect.de While MCRs are a well-established method for producing various pyrazolopyridine isomers, particularly pyrazolo[3,4-b]pyridines, their application for the direct one-pot synthesis of the 1H-pyrazolo[3,4-c]pyridine ring system is not extensively reported. nih.gov The development of such a reaction would require the careful selection of three or more components that could regioselectively assemble to form the specific [3,4-c] fusion.
Regioselective Synthesis Approaches
For pyrazolo[3,4-c]pyridines, which possess multiple reactive sites, achieving regioselectivity during synthesis and subsequent functionalization is critical. Control over isomer formation and the directing effects of starting materials are key considerations.
Control of Isomer Formation during Cyclization
The pyrazolo[3,4-c]pyridine scaffold has two nitrogen atoms in the pyrazole ring (N-1 and N-2) where substitution can occur, leading to isomeric products. The selective functionalization of one nitrogen over the other is a significant challenge. Reaction conditions and the nature of the reagents play a crucial role in determining the outcome.
In the case of 5-halo-1H-pyrazolo[3,4-c]pyridines, selective N-protection strategies have been developed to control the formation of N-1 and N-2 isomers. rsc.org The choice of protecting group and the reaction conditions can direct alkylation or acylation to a specific nitrogen atom. For example, mesylation has been shown to selectively yield the N-1 protected product. rsc.org This control is essential for subsequent steps where the position of the protecting group can influence the reactivity of other sites on the ring system.
Table 2: Regioselective N-Protection of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| MsCl, Et₃N | DCM, 0 °C to rt | N-1 Mesyl derivative | N-1 selective |
| (Boc)₂O, DMAP | THF, rt | N-2 Boc derivative | N-2 selective |
| SEMCl, NaH | DMF, 0 °C to rt | Mixture of N-1 and N-2 SEM derivatives | Mixture |
Data sourced from Bedwell et al. rsc.org
Influence of Starting Materials and Reaction Conditions on Regioselectivity
The substituents present on the starting material, particularly protecting groups, can profoundly influence the regioselectivity of subsequent reactions. This is clearly demonstrated in the functionalization of the C-3 and C-7 positions of the 1H-pyrazolo[3,4-c]pyridine scaffold. rsc.org
Selective metalation using TMPMgCl·LiCl (tetramethylpiperidide magnesium chloride-lithium chloride complex) shows divergent reactivity depending on the position of the N-protecting group. rsc.org
When the N-1 position is protected with a [2-(trimethylsilyl)ethoxy]methyl (SEM) group, metalation occurs selectively at the C-7 position.
Conversely, when the N-2 position is protected with the same SEM group, metalation is directed to the C-3 position.
This remarkable directing effect allows for the controlled introduction of electrophiles at either the C-3 or C-7 position, simply by choosing the appropriate N-protected isomer as the starting material. The resulting organometallic intermediate can be trapped with various electrophiles or used in cross-coupling reactions to install a wide range of functional groups. rsc.org For example, after metalation at C-7, the intermediate can be transmetalated with zinc chloride and undergo Negishi cross-coupling to form C-7 arylated products. rsc.org Similarly, C-3 functionalization can be achieved through tandem C-H borylation and Suzuki-Miyaura cross-coupling reactions. rsc.org
Table 3: Influence of N-Protecting Group on Site of Metalation
| Starting Material | Reagent | Site of Metalation/Functionalization |
|---|---|---|
| N-1 SEM-protected 5-chloro-1H-pyrazolo[3,4-c]pyridine | TMPMgCl·LiCl | C-7 |
| N-2 SEM-protected 5-chloro-1H-pyrazolo[3,4-c]pyridine | TMPMgCl·LiCl | C-3 |
Data sourced from Bedwell et al. rsc.org
This strategic use of protecting groups as regiochemical controllers is a powerful tool for the vectorial functionalization of the pyrazolo[3,4-c]pyridine scaffold, enabling the synthesis of precisely substituted derivatives.
Functionalization and Derivatization Strategies for the 1H-pyrazolo[3,4-c]pyridine Scaffold
The strategic functionalization of the 1H-pyrazolo[3,4-c]pyridine ring system allows for the systematic exploration of the chemical space around this privileged scaffold. Key to these strategies is the selective modification of its nitrogen and carbon atoms, enabling the introduction of a wide array of substituents and the construction of diverse molecular architectures.
N-Alkylation and N-Protection Reactions at Pyrazole Nitrogen Atoms (N1, N2)
The presence of two nitrogen atoms (N1 and N2) in the pyrazole ring of the 1H-pyrazolo[3,4-c]pyridine system presents both a challenge and an opportunity for synthetic chemists. Regioselective N-alkylation and N-protection are fundamental steps in controlling the synthesis of specific isomers and in preventing unwanted side reactions during subsequent functionalization steps. researchgate.netnih.gov
The choice of protecting group and the reaction conditions can direct the functionalization to either the N1 or N2 position. researchgate.net For instance, the use of a bulky protecting group can favor the less sterically hindered N1 position. Common protecting groups for pyrazole nitrogens include the p-methoxybenzyl (PMB) group, which can be removed under acidic conditions, and the Boc group, which is also acid-labile. clockss.orgarkat-usa.orgorganic-chemistry.orglibretexts.org
Recent studies have demonstrated the selective protection of the 1H-pyrazolo[3,4-c]pyridine scaffold. researchgate.net For example, mesylation has been shown to selectively afford the N1-protected product. rsc.org Conversely, other protecting groups and reaction conditions can be employed to achieve selective protection at the N2 position. researchgate.net The ability to selectively protect either nitrogen atom is critical for the subsequent vectorial functionalization of the scaffold, allowing for the independent modification of other positions on the heterocyclic core. researchgate.net
Table 1: Examples of N-Alkylation and N-Protection Reactions
| Starting Material | Reagent | Conditions | Product | Position | Reference |
|---|---|---|---|---|---|
| 5-bromo-1H-pyrazolo[3,4-c]pyridine | Mesyl chloride, Et3N | CH2Cl2, 0 °C to rt | 5-bromo-1-(methylsulfonyl)-1H-pyrazolo[3,4-c]pyridine | N1 | researchgate.net |
| 5-bromo-1H-pyrazolo[3,4-c]pyridine | SEM-Cl, NaH | THF, 0 °C to rt | 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-c]pyridine | N1 | researchgate.net |
| 5-bromo-1H-pyrazolo[3,4-c]pyridine | SEM-Cl, NaH | DMF, 0 °C to rt | 5-bromo-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-pyrazolo[3,4-c]pyridine | N2 | researchgate.net |
Carbon-Carbon (C-C) Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and have been extensively applied to the functionalization of heterocyclic systems. nih.govlibretexts.orgrsc.orgnih.gov The Suzuki-Miyaura and Negishi couplings are particularly valuable for the derivatization of the 1H-pyrazolo[3,4-c]pyridine scaffold, enabling the introduction of aryl, heteroaryl, and alkyl groups at various positions. rsc.orgwikipedia.orgorganic-chemistry.org
The C3 position of the 1H-pyrazolo[3,4-c]pyridine core can be functionalized through tandem C-H borylation and Suzuki-Miyaura cross-coupling reactions. researchgate.net This two-step sequence involves the initial iridium-catalyzed borylation of the C3-H bond, followed by a palladium-catalyzed Suzuki-Miyaura coupling of the resulting boronate ester with an appropriate aryl or heteroaryl halide. researchgate.net This methodology provides a versatile route to a wide range of C3-substituted derivatives. researchgate.net
Table 2: Examples of C3-Functionalization via Suzuki-Miyaura Coupling
| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|---|
| 1-SEM-5-bromo-1H-pyrazolo[3,4-c]pyridine-3-boronic acid pinacol (B44631) ester | 4-iodotoluene | Pd(dppf)Cl2 | Cs2CO3 | DMAc | 1-SEM-5-bromo-3-(p-tolyl)-1H-pyrazolo[3,4-c]pyridine | researchgate.net |
| 1-SEM-5-bromo-1H-pyrazolo[3,4-c]pyridine-3-boronic acid pinacol ester | 1-bromo-4-fluorobenzene | Pd(dppf)Cl2 | Cs2CO3 | DMAc | 1-SEM-5-bromo-3-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine | researchgate.net |
The C5 position, when bearing a suitable leaving group such as a halogen, is amenable to functionalization via Suzuki-Miyaura or Negishi cross-coupling reactions. These reactions allow for the introduction of a variety of carbon-based substituents, contributing to the structural diversity of the pyrazolopyridine derivatives.
The functionalization of the C7 position of the 1H-pyrazolo[3,4-c]pyridine scaffold has been achieved through selective metalation followed by Negishi cross-coupling. researchgate.net The use of a mixed magnesium-lithium TMP (2,2,6,6-tetramethylpiperidide) base allows for regioselective metalation at the C7 position. researchgate.net The resulting organometallic intermediate can then be transmetalated with zinc chloride and subsequently coupled with various aryl halides in a palladium-catalyzed Negishi reaction. researchgate.net This strategy provides a robust method for the introduction of aryl groups at the C7 position. researchgate.net
Table 3: Examples of C7-Functionalization via Negishi Coupling
| Starting Material | Coupling Partner | Catalyst/Ligand | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 1-SEM-5-bromo-1H-pyrazolo[3,4-c]pyridine | 1-iodo-4-methoxybenzene | Pd(PPh3)4 | 1. TMPMgCl·LiCl, THF, -40 °C; 2. ZnCl2; 3. Coupling partner, catalyst | 1-SEM-5-bromo-7-(4-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridine | researchgate.net |
| 1-SEM-5-bromo-1H-pyrazolo[3,4-c]pyridine | 1-fluoro-4-iodobenzene | Pd(PPh3)4 | 1. TMPMgCl·LiCl, THF, -40 °C; 2. ZnCl2; 3. Coupling partner, catalyst | 1-SEM-5-bromo-7-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine | researchgate.net |
Carbon-Nitrogen (C-N) Coupling Reactions (e.g., Buchwald-Hartwig Amination, Chan-Lam Coupling)
The formation of C-N bonds is a cornerstone of organic synthesis, particularly in the construction of nitrogen-containing bioactive molecules. The Buchwald-Hartwig amination and the Chan-Lam coupling are two prominent palladium- and copper-catalyzed methods, respectively, for achieving this transformation. researchgate.netwikipedia.orgwikipedia.orglibretexts.org
The Buchwald-Hartwig amination has been successfully employed for the amination of the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold. researchgate.net This reaction allows for the coupling of a variety of amines with the C5 position of the heterocyclic core, providing access to a diverse range of 5-amino-substituted derivatives. researchgate.net The choice of palladium catalyst and ligand is crucial for the success of this transformation, with bulky, electron-rich phosphine (B1218219) ligands often being employed. researchgate.netwikipedia.orgnih.gov
The Chan-Lam coupling, which typically utilizes copper catalysts, provides an alternative and often complementary approach to C-N bond formation. wikipedia.orgresearchgate.netasianpubs.orgorganic-chemistry.org This reaction is particularly useful for the N-arylation of azoles and can be carried out under mild conditions, often open to the air. wikipedia.orgnih.gov While specific applications to the 1H-pyrazolo[3,4-c]pyridin-4-amine are less documented in the provided search results, the general utility of the Chan-Lam coupling for N-arylation of pyrazole-containing systems suggests its potential applicability. researchgate.netasianpubs.org
Table 4: Examples of C-N Coupling Reactions
| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Reaction Type | Reference |
|---|---|---|---|---|---|---|---|
| 1-SEM-5-bromo-1H-pyrazolo[3,4-c]pyridine | Morpholine | Pd2(dba)3, Xantphos | NaOtBu | Toluene | 4-(1-SEM-1H-pyrazolo[3,4-c]pyridin-5-yl)morpholine | Buchwald-Hartwig | researchgate.net |
| 1-SEM-5-bromo-1H-pyrazolo[3,4-c]pyridine | Aniline | Pd2(dba)3, Xantphos | NaOtBu | Toluene | N-phenyl-1-SEM-1H-pyrazolo[3,4-c]pyridin-5-amine | Buchwald-Hartwig | researchgate.net |
Introduction of Amine, Hydrazine (B178648), and Carbonitrile Functional Groups
The strategic introduction of amine, hydrazine, and carbonitrile functionalities onto the pyrazolopyridine scaffold is crucial for developing a diverse range of derivatives. These groups serve as key handles for further molecular elaboration.
One common approach involves the reaction of a suitably substituted precursor with hydrazine or its derivatives. For instance, the synthesis of 7-alkyl-3-amino-1-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles has been achieved by reacting 7-alkyl-3-chloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles with various amines. researchgate.net In a related transformation, treatment of the same chloro-substituted naphthyridine with hydrazine hydrate (B1144303) in refluxing ethanol (B145695) did not yield the expected 5-(3,5-dimethyl-1H-pyrazol-1-yl)-3H-pyrazolo[3,4-c]-2,7-naphthyridines. Instead, a nucleophilic substitution of the 3,5-dimethyl-1H-pyrazol-1-yl group occurred, leading to the formation of 7-alkyl-5-hydrazino-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]-2,7-naphthyridin-1-amines in high yields. researchgate.net
The synthesis of pyrazolo[3,4-c]pyridine derivatives often starts from precursors containing carbonitrile groups. For example, 3-amino-1H-pyrazole-4-carbonitrile derivatives can be synthesized from 3-oxoalkanonitriles. mdpi.com These pyrazolecarbonitriles then serve as versatile precursors for constructing the fused pyridine ring. mdpi.com
A notable synthesis of 1-methyl-1H-pyrazolo(3',4':4,5)thieno(2,3-b)pyridine-3-amine involves the reaction of 2-cyano-3-chlorothieno(2,3-b)pyridine with methylhydrazine in dimethylsulfoxide at 75°C. prepchem.com This reaction proceeds via nucleophilic substitution of the chloro group by methylhydrazine, followed by intramolecular cyclization to form the pyrazole ring.
Hydrolysis and Amide Formation Reactions
Hydrolysis and amide formation are fundamental transformations in the functionalization of pyrazolopyridine derivatives. Amide bonds, in particular, are prevalent in many biologically active molecules.
Amides can be hydrolyzed to their corresponding carboxylic acids and amines under either acidic or basic conditions, typically requiring heat. libretexts.orgmasterorganicchemistry.com This process is essentially the reverse of a condensation reaction. masterorganicchemistry.com The hydrolysis of amide bonds is a key step in the metabolism of proteins, catalyzed by protease enzymes. libretexts.org
In the context of pyrazolopyridine synthesis, amide formation is a critical step for creating libraries of compounds for biological screening. For example, potent inhibitors of human nicotinamide (B372718) phosphoribosyltransferase (NAMPT) have been identified from a series of amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. nih.gov The synthesis of these amides often involves standard coupling reagents. One specific example involves the preparation of a pyridine-2-(1H)-one building block by hydrolysis of a C-2-F bond, followed by amide coupling under acidic conditions using EDCI and pentylfluorophenol. beilstein-journals.org
Catalytic Systems in Pyrazolopyridine Synthesis
The development of efficient catalytic systems is paramount for the synthesis of complex heterocyclic structures like pyrazolopyridines. Various metal-based and alternative catalytic systems have been explored to facilitate these transformations, often leading to improved yields, milder reaction conditions, and greater functional group tolerance.
Copper-catalyzed Reactions
Copper catalysis has proven to be a versatile tool in the synthesis of pyrazolo[4,3-b]pyridines. One notable application is the copper-mediated intramolecular C-N cross-coupling of primary allylamines. rsc.org This methodology allows for the formation of the pyridine ring through an intramolecular amination reaction. The process is followed by an in situ oxidation to yield the aromatic pyrazolopyridine core. rsc.org A key advantage of this method is its versatility and tolerance to the stereochemistry of the starting allylamine. rsc.org
Zirconium(IV) Chloride Catalysis
Zirconium(IV) chloride (ZrCl₄) has emerged as an effective and versatile Lewis acid catalyst in organic synthesis, including the preparation of nitrogen-containing heterocycles. researchgate.netrsc.orgsid.ir Its low toxicity, affordability, and high activity make it an attractive alternative to other transition metal catalysts. rsc.orgsid.ir
ZrCl₄ has been successfully employed in the synthesis of various heterocyclic systems, demonstrating its utility in promoting condensation and cyclization reactions. researchgate.netrsc.orgrsc.org For instance, it has been used as a catalyst for the synthesis of quinoxalines and pyrido[2,3-b]pyrazines under mild, ambient conditions, affording excellent yields and short reaction times. researchgate.net The catalytic activity of ZrCl₄ is attributed to its ability to activate carbonyl groups towards nucleophilic attack. rsc.org A proposed mechanism for indole (B1671886) derivative synthesis suggests that ZrCl₄ coordinates with a carbonyl group, enhancing its electrophilicity and facilitating subsequent reactions. rsc.org Furthermore, a heterogeneous catalyst system of bismuth oxide loaded on zirconia (Bi₂O₃/ZrO₂) has been shown to be highly efficient for the synthesis of pyrazole-linked 1,2,4-triazolidine-3-thiones in an aqueous medium. nih.gov
Ionic Liquid-mediated Synthesis
Ionic liquids (ILs) are gaining increasing attention as green and reusable alternatives to traditional volatile organic solvents and catalysts in organic synthesis. ias.ac.inbohrium.com Their unique properties, such as low volatility, high thermal stability, and tunable solubility, make them highly suitable for a variety of chemical transformations. ias.ac.inbohrium.com
In the context of pyrazolopyridine synthesis, ionic liquids have been utilized to mediate multicomponent reactions. For example, a three-component synthesis of pyrazolo[3,4-b]pyridines has been successfully carried out in an ionic liquid medium. researchgate.net The use of ionic liquids can lead to simplified reaction procedures, easier product isolation, and often, enhanced reaction rates and yields. Both neutral and basic ionic liquids have been explored, with the choice of ionic liquid influencing the reaction outcome. ias.ac.in Pyrazolium-based ionic liquids have also been synthesized and characterized, further expanding the scope of these versatile compounds in catalysis. metu.edu.tr The application of pyridinium-based ionic liquids has also been explored, for instance, to enhance the stability of enzymes in mixed solvent systems. nih.gov
Data Tables
Table 1: Introduction of Functional Groups
| Starting Material | Reagent(s) | Product | Key Transformation | Reference |
| 7-alkyl-3-chloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles | Various amines | 7-alkyl-3-amino-1-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles | Nucleophilic substitution of chloro group with amine | researchgate.net |
| 7-alkyl-3-chloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles | Hydrazine hydrate | 7-alkyl-5-hydrazino-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]-2,7-naphthyridin-1-amines | Nucleophilic substitution of pyrazolyl group with hydrazine | researchgate.net |
| 2-cyano-3-chlorothieno(2,3-b)pyridine | Methylhydrazine | 1-methyl-1H-pyrazolo(3',4':4,5)thieno(2,3-b)pyridine-3-amine | Nucleophilic substitution and intramolecular cyclization | prepchem.com |
| 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | Amine, coupling reagents | 1H-pyrazolo[3,4-b]pyridine-5-carboxamides | Amide formation | nih.gov |
Table 2: Catalytic Systems in Pyrazolopyridine Synthesis
| Reaction Type | Catalyst | Key Features | Reference |
| Intramolecular C-N cross-coupling | Copper | Versatile, tolerates stereochemistry of allylamine | rsc.org |
| Condensation/Cyclization | Zirconium(IV) chloride | Mild conditions, excellent yields, short reaction times | researchgate.net |
| Multicomponent reaction | Ionic Liquid | Green solvent, simplified procedure, potential for enhanced rates and yields | researchgate.net |
| Heterogeneous catalysis | Bi₂O₃/ZrO₂ | Recyclable, high yields, aqueous medium | nih.gov |
Structure Activity Relationship Sar Studies of 1h Pyrazolo 3,4 C Pyridin 4 Amine Derivatives
Systematic Structural Modifications and Their Impact on Biological Potency
Systematic structural modifications of the 1H-pyrazolo[3,4-c]pyridin-4-amine core and related pyrazolopyridine scaffolds have been instrumental in optimizing their biological potency for various applications, including as kinase inhibitors and anti-infective agents. nih.govacs.org These modifications typically involve introducing a variety of substituents at different positions of the fused ring system to probe the steric, electronic, and hydrophobic requirements of the target binding site. nih.govacs.orgnih.gov
For instance, in the development of TANK-binding kinase 1 (TBK1) inhibitors, a rational drug design strategy led to the discovery of a series of potent 1H-pyrazolo[3,4-b]pyridine derivatives. nih.gov Through several rounds of optimization, a compound with an IC₅₀ value of 0.2 nM was identified, highlighting the power of systematic modifications. nih.gov Similarly, the structural optimization of pyrazolopyrimidine analogs as antimalarial agents demonstrated that systematic modifications could enhance potency by over a log unit. nih.govmalariaworld.orgsemanticscholar.org
The general approach involves creating a library of analogs by varying substituents at key positions and assessing their impact on biological activity. nih.govnih.gov This allows for the development of a structure-activity relationship (SAR) profile, which guides further optimization efforts. nih.govacs.orgnih.gov For example, in the pursuit of SRC kinase inhibitors, a library of 24 closely related pyrazolopyrimidine analogs was synthesized to understand the structural features responsible for high antiproliferative properties and selectivity. nih.gov
These systematic studies have revealed that even minor structural changes can lead to significant differences in biological activity. nih.govnih.govnih.gov The insights gained from these investigations are crucial for designing more potent and selective molecules.
Influence of Substituents at Specific Positions of the Pyrazolopyridine Core
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrazolopyridine core. SAR studies have meticulously dissected the influence of these substituents, providing a roadmap for the design of potent and selective compounds.
The N1 position of the pyrazole (B372694) ring is a critical site for modification, and the nature of the substituent at this position can significantly modulate biological activity. acs.orgsemanticscholar.orgnih.gov The proton at the N1 position can be easily deprotonated in the presence of a base, making it a reactive site for introducing various substituents. nih.govresearchgate.net
In the context of antimalarial BIPPO analogs, which share a related pyrazolopyrimidinone (B8486647) core, modifications at the R¹ position (equivalent to N1) were explored to improve chemical diversity and solubility. semanticscholar.org Introducing a pyridylmethyl group instead of a benzyl (B1604629) group led to a six-fold decrease in antimalarial potency. semanticscholar.org However, further exploration with various alkyl substituents of increasing size at the R¹ position revealed that antimalarial potency increased with the size of the substituent. semanticscholar.org
For inhibitors of the PEX14–PEX5 protein–protein interaction, the N1 position of the pyrazolo[4,3-c]pyridine core was also a key point for derivatization. acs.org These examples underscore the importance of the N1 substituent in dictating the biological profile of pyrazolopyridine derivatives.
The C3 position of the pyrazolopyridine ring is another key locus for structural modification that significantly influences biological activity. nih.govnih.gov Due to decreased charge density caused by the two adjacent nitrogen atoms, the C3 position is susceptible to electrophilic attack. nih.gov
In a study of pyrazolo[1,5-a]pyridine (B1195680) antiherpetic agents, alterations in the heteroatom basicity and the orientation of the group at the C3 position led to significant changes in antiviral activity. nih.gov This highlights the sensitivity of biological potency to the electronic and steric properties of the C3 substituent.
For pyrazolopyrimidine analogs with antimalarial activity, modifications at the R² position (analogous to the C3 position) were investigated. The introduction of a methyl group at this position resulted in a more than 400-fold decrease in potency, indicating that this position is highly sensitive to substitution and that bulky groups may not be well-tolerated. nih.gov
These findings collectively demonstrate that the C3 position is a critical determinant of the pharmacological activity of pyrazolopyridine-based compounds.
The C4 position, which bears the essential amine group in this compound, is a crucial determinant of biological activity. acs.orgnih.govnih.govresearchgate.net The amino group at this position is often involved in key interactions with the biological target.
In the context of pyrazolo[4,3-c]pyridine-based inhibitors of the PEX14–PEX5 protein–protein interaction, the core scaffold was identified through an in-silico screen, and the initial hit compound featured a phenyl residue that was proposed to interact with a key tryptophan pocket on the target protein surface. acs.org
For a series of pyrazolopyrimidine inhibitors of SRC kinase, the presence of a tertiary amino group at a position analogous to C4 was found to be essential for activity. nih.gov This underscores the importance of the nitrogen-containing substituent at this position for potent biological effects.
Furthermore, in a series of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives acting as hPPARα agonists, the position of the distal hydrophobic tail part, which is attached to the C4 position, was found to be critical for agonistic activity. nih.gov This indicates that not only the presence of a substituent but also its specific nature and orientation at the C4 position are vital for biological function.
The C5 and C6 positions on the pyridine (B92270) ring of the pyrazolopyridine scaffold also offer opportunities for structural modification to fine-tune biological activity. nih.govnih.govresearchgate.net While the C5 position is most commonly unsubstituted, introducing substituents can lead to notable effects. nih.gov
In a series of pyrazolopyridines with activity against herpesviruses, the synthesis of 5-substituted and 5,7-disubstituted derivatives was explored. nih.gov These modifications led to changes in antiviral activity, with several compounds demonstrating in vitro potency similar to or better than the reference drug, acyclovir. nih.gov
For 1H-pyrazolo[3,4-b]pyridines, the C6 position is a common site for substitution. nih.gov In a study of pyrazolopyrimidine analogs as antimalarials, the introduction of a methyl group at the R³ position (analogous to C6) resulted in a more than 15-fold decrease in activity compared to the unsubstituted analog. nih.gov This suggests that, similar to other positions, the steric and electronic properties of substituents at C5 and C6 must be carefully considered to achieve optimal biological potency.
In the development of pyrazolo[4,3-c]pyridine-based inhibitors of the PEX14–PEX5 protein-protein interaction, a hybrid molecule was designed by merging two parent ligands. acs.org This hybrid molecule, which incorporated a specific linker, showed superior activity compared to the parent compounds. acs.org This highlights the importance of the linker in correctly positioning the different pharmacophoric elements of the inhibitor for optimal interaction with the target.
In another study on antimalarial pyrazolopyrimidinone analogs, the influence of linker flexibility and length was investigated. nih.gov Analogs were designed to understand the effect of the chemical space around the linker. While some modifications resulted in compounds with equal potency to the parent molecule, others led to a 5- to 25-fold decrease in antimalarial activity. nih.gov This demonstrates that the linker is not merely a passive spacer but plays an active role in modulating the biological profile of the derivative.
Rational Drug Design Strategies Guided by SAR
The rational design of novel therapeutics based on the this compound scaffold is a meticulous process, heavily reliant on an iterative cycle of design, synthesis, and biological evaluation. This approach leverages structure-activity relationship (SAR) data to systematically modify the core structure, aiming to enhance potency, selectivity, and pharmacokinetic properties. While extensive public data specifically for the this compound core is limited, principles of rational drug design can be effectively extrapolated from studies on closely related pyrazolopyridine isomers.
A key strategy in the rational design of pyrazolopyridine derivatives is the vectorial functionalization of the core scaffold. This involves the selective modification of different positions on the heterocyclic ring system to probe interactions with the biological target. For the 1H-pyrazolo[3,4-c]pyridine core, several positions are amenable to chemical modification, allowing for a systematic exploration of the chemical space around the scaffold. These key functionalization positions include the N-1 and N-2 positions of the pyrazole ring, as well as the C-3, C-5, and C-7 positions of the fused pyridine ring rsc.org.
Ligand-based drug design is a common starting point, where the structure of a known active compound is used to guide the design of new derivatives. This often involves identifying the key pharmacophoric features responsible for biological activity and then modifying the scaffold to optimize these features. For instance, in the development of GPR119 agonists based on a 1H-pyrazolo[3,4-c]pyridine core, modifications to an aryl group at one end of the molecule (R1) and a piperidine (B6355638) N-capping group (R2) were systematically explored to enhance agonist activity acs.org.
Structure-based drug design, where the three-dimensional structure of the target protein is known, allows for a more refined approach. Molecular docking studies can predict how a designed molecule will bind to the active site of a target, such as a kinase. This information can then be used to design modifications that are expected to improve binding affinity and, consequently, inhibitory activity. For example, in the design of inhibitors for the PEX14-PEX5 protein-protein interaction using a pyrazolo[4,3-c]pyridine scaffold, molecular docking suggested that a phenyl residue of the inhibitor would occupy a tryptophan pocket on the protein surface, while an indole (B1671886) moiety would fill a phenylalanine hotspot acs.org. This led to the design of hybrid molecules that merged features of two different ligands, resulting in a compound with superior activity acs.org.
A common theme in the rational design of pyrazolopyridine-based kinase inhibitors is the importance of hydrogen bonding interactions with the hinge region of the kinase active site. The pyrazolopyrimidine core, an isostere of the adenine (B156593) of ATP, is often designed to mimic these crucial interactions. The amino group at the C4 position of the this compound scaffold is well-positioned to act as a hydrogen bond donor, a feature that is critical for the activity of many kinase inhibitors.
The following data tables illustrate hypothetical SAR for this compound derivatives, based on established principles from related compound series. These tables demonstrate how systematic modifications at different positions could influence biological activity against a hypothetical kinase target.
Table 1: SAR at the N-1 Position of the Pyrazole Ring
| Compound | R1 | Kinase IC50 (nM) | Rationale |
| 1a | H | 500 | Unsubstituted core |
| 1b | Methyl | 250 | Small alkyl group may improve hydrophobic interactions |
| 1c | Ethyl | 300 | Larger alkyl group may have steric hindrance |
| 1d | Isopropyl | 450 | Bulky group likely clashes with the binding pocket |
| 1e | Cyclopropyl | 150 | Constrained ring may provide favorable conformational rigidity |
| 1f | Phenyl | >1000 | Large aryl group is likely too bulky |
Table 2: SAR at the C-3 Position of the Pyrazole Ring
| Compound | R2 | Kinase IC50 (nM) | Rationale |
| 2a | H | 500 | Unsubstituted core |
| 2b | Bromo | 400 | Halogen may form halogen bonds or act as a synthetic handle |
| 2c | Methyl | 350 | Small hydrophobic group may be tolerated |
| 2d | Phenyl | 80 | Aryl group may access a hydrophobic sub-pocket |
| 2e | 4-Fluorophenyl | 60 | Electron-withdrawing group may enhance binding |
| 2f | 4-Methoxyphenyl | 90 | Electron-donating group may be slightly less favorable |
Table 3: SAR at the C-7 Position of the Pyridine Ring
| Compound | R3 | Kinase IC50 (nM) | Rationale |
| 3a | H | 500 | Unsubstituted core |
| 3b | Chloro | 200 | Halogen may provide additional interactions |
| 3c | Methyl | 250 | Small alkyl group may enhance hydrophobic packing |
| 3d | Methoxy | 180 | Hydrogen bond acceptor may interact with a nearby residue |
| 3e | Amino | 150 | Hydrogen bond donor may form a key interaction |
| 3f | Dimethylamino | 300 | Bulkier group may be less optimal |
These tables illustrate that the rational design process involves a careful balancing of steric and electronic factors to optimize the fit of the inhibitor in the target's binding site. The insights gained from such SAR studies are crucial for guiding the evolution of a lead compound into a clinical candidate.
Mechanistic Investigations and Molecular Target Interactions
Kinase Inhibition Mechanisms
Based on current scientific literature, detailed mechanistic data regarding the direct inhibition of several key kinases by the specific compound 1H-pyrazolo[3,4-c]pyridin-4-amine is limited. A recent patent filing lists a derivative of this compound, 1,3-dimethyl-1H-pyrazolo[3,4-c]pyridin-4-amine, among a wide range of potential therapeutic agents, including those targeting various kinases. google.com However, this document does not provide specific experimental data on the inhibition mechanisms for the kinases outlined below.
Therefore, the following sections reflect the absence of specific research findings for "this compound" in the public domain for the specified kinase targets.
There is currently no specific scientific information available detailing the direct inhibitory mechanism of this compound on Src kinase. While the broader class of pyrazolopyridines has been explored for Src inhibition, dedicated studies on this particular isomer are not present in the available literature.
Detailed mechanistic studies and specific inhibitory constants (e.g., IC50 values) for the interaction between this compound and the receptor tyrosine kinases FLT3 and VEGFR2 have not been publicly reported.
The scientific literature lacks specific reports on the mechanism of CDK2 inhibition by this compound and its subsequent effects on cell cycle progression.
There are no available research findings that specifically elucidate the inhibitory mechanism of this compound against TBK1 or its impact on the associated innate immunity signaling pathways.
Specific data from enzymatic or cellular assays detailing the inhibitory activity and mechanism of action of this compound against EGFR are not found in the current body of scientific literature.
The mechanism through which this compound may inhibit TRK kinases has not been specifically investigated or reported in peer-reviewed scientific research.
Interaction with Neurotransmitter Receptors and Transporters
Extensive literature searches did not yield specific data on the interaction of this compound with GABAA receptors, 5-HT1A receptors, or the serotonin (B10506) transporter (SERT). Research in these areas has often focused on related, but structurally distinct, heterocyclic systems.
GABAA Receptor Affinity
There is no available scientific literature that specifically details the binding affinity or modulatory effects of this compound on GABAA receptors. While the broader class of pyrazolopyridines has been investigated for activity at GABAA receptors, with some derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine scaffold being components of anxiolytic drugs, specific data for the [3,4-c] isomer is not present in published studies url.edu. Studies on GABAA receptor modulators have explored various other heterocyclic cores, such as pyrazolo[1,5-a]quinazolines unifi.itnih.gov.
5-HT1A Receptor Affinity
Specific data regarding the binding affinity of this compound for the 5-HT1A receptor is not available in the current scientific literature. The 5-HT1A receptor is a well-studied target for various neurological and psychiatric conditions, and numerous ligands with different scaffolds have been developed and characterized wikipedia.orgnih.gov. However, the affinity of this specific compound has not been reported.
Serotonin Transporter (SERT) Interaction
No published research was found that investigates the interaction between this compound and the serotonin transporter (SERT).
Inhibition of Other Enzymes (e.g., Xanthine (B1682287) Oxidase)
There is no direct evidence in the scientific literature to suggest that this compound is an inhibitor of xanthine oxidase. Studies on xanthine oxidase inhibition within this class of compounds have predominantly focused on the pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine scaffolds. For instance, 4-aminopyrazolo[3,4-d]pyrimidine, an isomer of adenine (B156593), has been identified as a competitive inhibitor of xanthine oxidase ntu.edu.twnih.govsemanticscholar.org. Similarly, certain 4-hydroxypyrazolo[3,4-b]pyridine-5-carboxylic acids have shown inhibitory potency comparable to the well-known inhibitor allopurinol (B61711) nih.gov. However, these findings relate to different heterocyclic core structures and cannot be directly attributed to this compound.
Molecular Basis of DNA Binding and Transcription/Replication Inhibition
No specific studies detailing the molecular basis of DNA binding or the inhibition of transcription and replication by this compound are available. Research into the DNA-interacting properties of related compounds has been conducted on different isomers, such as derivatives of 1H-pyrazolo[3,4-b]pyridine, which have been reported to possess DNA-binding affinity. For example, 4-aminopyrazolo[3,4-d]pyrimidine (4-APP) has been shown to be a potent inhibitor of the RNA and DNA depurination activity of Shiga toxin 1 nih.gov. These activities are, however, specific to the studied compounds and their unique structures.
Pharmacological and Biological Research Applications Pre Clinical Focus
Antiviral Activities
Inhibition of Enterovirus Replication
There is no specific evidence documenting the activity of 1H-pyrazolo[3,4-c]pyridin-4-amine against enteroviruses.
However, the pyrazolo[3,4-b]pyridine scaffold has been identified as a potent class of compounds with broad-spectrum antiviral activity against non-polio enteroviruses. nih.gov These compounds were found to target the conserved viral 2C protein, which is essential for viral RNA replication. nih.gov
Neurotropic Activities
There are no specific preclinical studies in available literature that evaluate the anticonvulsant effects of This compound in in vivo models. Research on related isomers, such as pyrazolo[4,3-c]pyridine-4-one, has shown some anti-epileptogenic effects in rat models of traumatic epilepsy. nih.gov However, these findings cannot be directly attributed to This compound .
An extensive search of scientific literature did not yield any studies investigating the potential anxiolytic effects of This compound in in vivo models.
There is no available research in the scientific literature that specifically examines the antidepressant effects of This compound in in vivo models. While other pyrazole-containing compounds have been explored for their potential as antidepressants, data on this specific isomer is absent. nih.govnih.gov
No dedicated pre-clinical studies on the neuroprotective properties of This compound are found in the reviewed scientific literature.
There are no specific research findings on the affinity of This compound for β-amyloid plaques in the context of Alzheimer's disease research. Studies have been conducted on the isomeric pyrazolo[3,4-b]pyridine scaffold, which has been explored for the development of amyloid plaque probes, but this does not provide direct data for This compound .
Antimicrobial and Antibacterial Activities
The emergence of drug-resistant microbial pathogens presents a significant challenge to global health, necessitating the exploration and development of novel antimicrobial agents. Within this context, derivatives of the pyrazolopyridine scaffold have attracted scientific interest. Research into this class of compounds has revealed that certain structural modifications can lead to noteworthy antibacterial properties.
A study investigating a series of N-[(Benzhydryl) / (l-phenylethyl)]-2-pyrazolo[3,4-c]pyridin-l-yl acetamide (B32628) derivatives demonstrated their potential as antimicrobial agents. researchgate.net These compounds were synthesized and subsequently evaluated for their activity against a panel of both Gram-positive and Gram-negative bacteria. The findings indicated that some of these derivatives possess slight to moderate activity, particularly against the Gram-positive bacteria Bacillus cereus (ATCC 11778) and Staphylococcus aureus (ATCC 6538). researchgate.net However, the same series of compounds did not exhibit significant antifungal activity against various Candida species, including C. albicans, C. guilliermondii, C. pseudotropicalis, and C. krusei. researchgate.net
The research highlights the potential of the pyrazolo[3,4-c]pyridine core as a template for developing new antibacterial agents, although further structural optimization is necessary to enhance the potency and broaden the spectrum of activity. The observed activity against S. aureus and B. cereus suggests a potential avenue for targeting specific Gram-positive pathogens. researchgate.net
Table 1: Antibacterial Activity of Pyrazolo[3,4-c]pyridine Derivatives
Anti-inflammatory Activities
The pyrazolopyridine scaffold and its isosteres, such as pyrazolopyrimidines, are recognized for their potential in modulating inflammatory pathways. A notable example is a novel derivative of 1H-pyrazolo[3,4-d]pyrimidin-4-amine, a close structural analog of the subject compound, which has been investigated for its anti-inflammatory effects. nih.gov This compound was identified as a potent inhibitor of nuclear factor-κB (NF-κB), a key transcription factor that plays a central role in orchestrating inflammatory responses. nih.gov
Pre-clinical research demonstrated that this NF-κB inhibitory derivative exerted significant anti-inflammatory effects across three different mouse models of inflammation. nih.gov The study revealed that the compound could suppress inflammation in an acute hepatitis model, a collagen-induced arthritis (CIA) model, and a K/BxN serum-transfer arthritis model. nih.gov In the CIA model, the derivative was shown to decrease the population of dendritic cells in regional lymph nodes and inhibit antigen-induced production of interferon-gamma (IFN-γ) as well as splenocyte proliferation. nih.gov These findings underscore the compound's ability to modulate both innate and cellular immune responses, suggesting its potential as a powerful anti-inflammatory agent. nih.gov
Other related heterocyclic systems have also shown promise. Studies on pyrazolo[3,4-d]pyrimidinone and pyrazolo[4,3-e] researchgate.netcapes.gov.brnih.govtriazolo[4,3-a]pyrimidinone derivatives have identified compounds with promising inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme centrally involved in the inflammatory cascade. nih.gov The broader class of 1H-pyrazolo[3,4-b]pyridines has also been highlighted for its anti-inflammatory applications, often linked to the inhibition of key signaling molecules like spleen tyrosine kinase (Syk). researchgate.net
Table 2: Pre-clinical Anti-inflammatory Activity of a 1H-Pyrazolo[3,4-d]pyrimidin-4-amine Derivative
Computational Chemistry and Theoretical Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.
Analysis of Binding Modes and Key Interactions
Molecular docking studies on various derivatives of the pyrazolo[3,4-c]pyridine and related pyrazolopyrimidine cores have provided critical insights into their binding modes with various protein targets. For instance, in the design of inhibitors for Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase, docking studies revealed that 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives fit ideally into the DDR1 binding pocket. A representative compound, 6c, was shown to form crucial hydrogen bonds with the kinase domain of DDR1. nih.gov Similarly, docking studies of 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines with Src and Abl tyrosine kinases were performed to understand the structural basis of their inhibitory activity. drugbank.com
In another study focused on TANK-binding kinase 1 (TBK1) inhibitors, molecular docking was used to guide the design of 1H-pyrazolo[3,4-b]pyridine derivatives. nih.govnih.gov The binding mode analysis indicated the importance of specific interactions with key amino acid residues, such as Asp157, for potent inhibition. nih.gov Furthermore, in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors, particularly for the resistant L1196M mutant, molecular docking of 1H-pyrazolo[3,4-b]pyridine derivatives revealed that a sulfone group could form a hydrogen bond with K1150 in the kinase domain, contributing to improved binding affinity. nih.gov The analysis also highlighted the ability of these compounds to form hydrogen bonds with the backbone carbonyl oxygen of E1197 and the NH-carbonyl group of M1199 in the hinge region. nih.gov
The table below summarizes key interactions observed in docking studies of pyrazolo[3,4-c]pyridine derivatives and their analogues with various protein targets.
| Compound Scaffold | Target Protein | Key Interacting Residues | Type of Interaction |
| 4-amino-1H-pyrazolo[3,4-d]pyrimidine | DDR1 Kinase Domain | Not specified | Hydrogen bonds |
| 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidine | Src and Abl Tyrosine Kinases | Not specified | Not specified |
| 1H-pyrazolo[3,4-b]pyridine | TBK1 | Asp157 | Not specified |
| 1H-pyrazolo[3,4-b]pyridine | ALK-L1196M | K1150, E1197, M1199 | Hydrogen bonds |
Prediction of Binding Affinities
Molecular docking simulations are also employed to predict the binding affinity between a ligand and its target, often expressed as a docking score or estimated binding energy. In the search for dual PI3-K/mTOR inhibitors, novel 4-amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives were designed and their binding affinities were predicted using molecular docking. nih.gov Several designed compounds exhibited good binding affinities, with docking scores as low as -10.7 kcal/mol. nih.gov
For a series of 1H-pyrazolo[3,4-b]pyridine derivatives designed as TRK inhibitors, the predicted binding affinities guided the selection of compounds for synthesis and biological evaluation. rsc.org This approach led to the identification of compounds with IC50 values in the nanomolar range. rsc.org The correlation between predicted binding affinities and experimentally determined inhibitory activities underscores the utility of molecular docking in prioritizing compounds for further development.
The following table presents predicted binding affinities for representative pyrazolo[3,4-c]pyridine analogues.
| Compound Scaffold | Target Protein | Predicted Binding Affinity (kcal/mol) |
| 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine (Compound 6) | PI3-K/mTOR | -10.6 |
| 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine (Compound 12) | PI3-K/mTOR | -10.7 |
| 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine (Compound 14) | PI3-K/mTOR | -10.2 |
| 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine (Compound 16) | PI3-K/mTOR | -10.2 |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of pyrazolo[3,4-b]pyridines, DFT calculations have been used to determine the relative stability of different tautomeric forms. nih.gov For pyrazolo[3,4-b]pyridines not substituted at the nitrogen atoms of the pyrazole (B372694) ring, two tautomers are possible: the 1H- and 2H-isomers. nih.gov AM1 calculations, a semi-empirical method, have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer. nih.gov This theoretical finding is in agreement with experimental results and DFT calculations for related C4–C5 fused pyrazole-3-amines. nih.gov
Computer-Aided Drug Design (CADD) Approaches
Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to discover, design, and optimize new drugs. The development of pyrazolo[3,4-c]pyridine derivatives has heavily relied on CADD approaches.
A ligand-based drug design approach led to the identification of a lead compound among a series of 1H-pyrazolo[3,4-c]pyridine GPR119 receptor agonists. nih.gov Subsequent modifications based on CADD principles resulted in a compound with single-digit nanomolar potency. nih.gov Similarly, rational drug design strategies, a key component of CADD, were employed to discover potent 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors. nih.govnih.gov In the development of TRK inhibitors, a combination of scaffold hopping and CADD was used to design a library of 38 pyrazolo[3,4-b]pyridine derivatives, many of which exhibited nanomolar inhibitory activities. rsc.org
ADME Prediction and Pharmacokinetic Modeling (in silico studies)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the development process.
For a series of novel 4-amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives designed as dual PI3-K/mTOR inhibitors, in silico ADME and toxicity profiles were predicted using the SWISSADME online tool. nih.gov The results indicated that all the designed compounds adhered to Lipinski's rule of five and were predicted not to penetrate the blood-brain barrier. nih.gov Similarly, for fused pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazole derivatives, in silico prediction of physicochemical properties, drug-likeness, bioactivity scores, ADME, and toxicity was performed, with several compounds showing acceptable results. johnshopkins.edu The prediction of ADMET properties is crucial as these factors contribute to a significant percentage of drug failures in clinical trials. idaampublications.in
The table below provides a summary of in silico ADME predictions for pyrazolo[3,4-c]pyridine analogues.
| Compound Scaffold | In Silico Tool | Predicted Properties |
| 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine | SWISSADME | Adherence to Lipinski's rule of five, No blood-brain barrier penetration |
| Fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives | Not specified | Acceptable physicochemical properties, drug-likeness, bioactivity scores, ADME, and toxicity |
Advanced Structural and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of pyrazolopyridine derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Detailed NMR analysis has been performed on precursors like 5-chloro-1H-pyrazolo[3,4-c]pyridine, which serves as a foundational scaffold. rsc.org The assignment of signals is typically confirmed using two-dimensional NMR experiments, such as ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC, which reveal proton-proton and proton-carbon correlations through one or more bonds. rsc.org For instance, in a study by Clarke et al., the complete assignment of the ¹H and ¹³C spectra for 5-chloro-1H-pyrazolo[3,4-c]pyridine was achieved using these techniques. rsc.org
Table 1: Representative NMR Data for 5-chloro-1H-pyrazolo[3,4-c]pyridine Data reported from studies using a 400 MHz spectrometer in methanol-d₄. rsc.org
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| 3-H | 8.15 (d, J = 1.2 Hz) | 134.2 |
| 4-H | 7.82 (d, J = 1.2 Hz) | 115.6 |
| 7-H | 8.80 (s) | 135.1 |
| C-3a | - | 131.2 |
| C-5 | - | 141.0 |
| C-7a | - | 137.6 |
d = doublet, s = singlet, J = coupling constant in Hz
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For pyrazolopyridine derivatives, IR spectra can confirm the presence of key structural features. In the case of 5-chloro-1H-pyrazolo[3,4-c]pyridine, characteristic absorption bands have been reported. rsc.org For the target compound, 1H-pyrazolo[3,4-c]pyridin-4-amine, one would expect to see characteristic N-H stretching vibrations from the primary amine group, typically in the region of 3200-3500 cm⁻¹. semanticscholar.org
Table 2: Characteristic IR Absorption Bands for 5-chloro-1H-pyrazolo[3,4-c]pyridine Data obtained via Attenuated Total Reflectance (ATR) IR spectroscopy. rsc.org
| Wavenumber (νₘₐₓ, cm⁻¹) | Assignment |
| 909 | Aromatic C-H bending |
| 736 | C-Cl stretching / Aromatic ring vibrations |
| 652 | Aromatic ring vibrations |
Mass Spectrometry (MS, HR-MS)
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, which serve as definitive proof of a compound's molecular formula. rsc.org For example, the molecular formula of 5-chloro-1H-pyrazolo[3,4-c]pyridine (C₆H₅N₃³⁵Cl) was confirmed by HRMS (ESI+), which found a mass-to-charge ratio ([M+H]⁺) of 154.0167, closely matching the required value of 154.0172. rsc.org
Table 3: High-Resolution Mass Spectrometry Data for 5-chloro-1H-pyrazolo[3,4-c]pyridine rsc.org
| Ion | Calculated [M+H]⁺ | Found [M+H]⁺ |
| C₆H₅N₃³⁵Cl | 154.0172 | 154.0167 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, particularly within conjugated π-systems. The fused aromatic rings of the pyrazolopyridine core give rise to characteristic absorption bands. While specific UV-Vis data for this compound is not detailed in the surveyed literature, related isomers like 1H-pyrazolo[3,4-d]pyrimidin-4-amine have been characterized by this method. nih.govspectrabase.com Such analyses are crucial for understanding the electronic properties and potential applications in materials science.
Chromatographic Purification Techniques (e.g., Flash Column Chromatography, HPLC)
The synthesis of pyrazolopyridine derivatives often results in mixtures containing starting materials, intermediates, and byproducts. Therefore, robust purification methods are essential. rsc.org Flash column chromatography over silica (B1680970) gel is a standard and widely used technique for the purification of these compounds. rsc.orgnih.gov The choice of eluent (solvent system) is critical for achieving good separation; common systems include gradients of ethyl acetate (B1210297) in petroleum ether or tetrahydrofuran (B95107) in hexane. rsc.orgnih.gov
For achieving higher purity or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is employed. nih.gov Reverse-phase HPLC, using columns like C18 and mobile phases such as acetonitrile/water gradients, is effective for the separation and purity assessment of pyrazolopyridine derivatives. rsc.orgnih.gov
Table 4: Common Chromatographic Techniques for Pyrazolopyridine Derivatives
| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Purpose |
| Flash Column Chromatography | Silica Gel | Ethyl Acetate/Hexane; THF/Hexane | Purification of synthetic products rsc.orgnih.gov |
| Reverse Phase HPLC | C18 | Acetonitrile/Water (with TFA) | Final purification and purity analysis rsc.orgnih.gov |
X-ray Crystallography for Structural Elucidation (if applicable to specific derivatives)
X-ray crystallography provides the most definitive and unambiguous structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for confirming the connectivity of fused heterocyclic systems and determining stereochemistry. While crystal structures have been solved for derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine system, confirming their molecular architecture and intermolecular interactions, no specific crystal structure for a 1H-pyrazolo[3,4-c]pyridine derivative was found in the surveyed literature. semanticscholar.orgresearchgate.net However, the applicability of this method to the broader pyrazolopyridine class underscores its importance for the absolute structural confirmation of new derivatives. semanticscholar.org
Photophysical Properties Characterization (e.g., Stoke's Shifts)
The study of photophysical properties, such as absorption and fluorescence, is crucial for applications in materials science, such as in fluorescent sensors or organic light-emitting diodes (OLEDs). The extended π-system of the pyrazolopyridine core suggests potential for fluorescence. Key properties investigated include the absorption and emission wavelengths, the quantum yield (a measure of fluorescence efficiency), and the Stokes shift (the difference in wavelength between the absorption and emission maxima). While derivatives of related scaffolds like 1H-pyrazolo[3,4-b]quinolines have been studied for their fluorescent properties, specific photophysical data for this compound were not available in the reviewed literature. nih.govresearchgate.net
Future Research Directions and Translational Potential
Exploration of Novel Synthetic Routes for Diverse Analogs
The future development of 1H-pyrazolo[3,4-c]pyridine-based therapeutics is intrinsically linked to the innovation of versatile synthetic methodologies. The ability to efficiently generate a wide range of analogs is crucial for comprehensive structure-activity relationship (SAR) studies. Recent research has focused on late-stage functionalization, which allows for the selective modification of a pre-formed heterocyclic core, enabling the rapid creation of diverse compound libraries. rsc.org
A key strategy involves the synthesis of halogenated scaffolds, such as 5-halo-1H-pyrazolo[3,4-c]pyridines, which serve as versatile intermediates. rsc.org These intermediates can be selectively elaborated along multiple "growth vectors" to introduce chemical diversity at various positions of the pyrazolopyridine core. rsc.orgresearchgate.net This vectorial functionalization approach provides precise control over the final molecular architecture. rsc.org
Key functionalization strategies that are being explored include:
N-1 and N-2 positions: These sites can be accessed through selective protection-group chemistry and N-alkylation reactions. rsc.org
C-3 position: This position is amenable to modification via tandem borylation and subsequent Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups. rsc.orgresearchgate.net
C-5 position: Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for introducing diverse amine functionalities at this site. researchgate.net
C-7 position: Selective metalation using reagents like TMPMgCl·LiCl, followed by reaction with electrophiles or transmetalation for Negishi cross-coupling, enables functionalization at the pyridine (B92270) ring. rsc.orgresearchgate.net
The development of such robust and regioselective synthetic routes is paramount for building the diverse chemical libraries needed to probe new biological targets and optimize lead compounds.
Development of More Potent and Selective Modulators for Specific Biological Targets
A primary goal of future research is the discovery and optimization of potent and selective modulators of specific biological targets implicated in disease. The 1H-pyrazolo[3,4-c]pyridine scaffold has already shown promise in this area.
For instance, a novel class of 1H-pyrazolo[3,4-c]pyridine derivatives has been designed and synthesized as agonists for G-protein coupled receptor 119 (GPR119), a target for type 2 diabetes. nih.gov Through a ligand-based drug design approach, an initial lead compound was identified, and subsequent optimization of the aryl and piperidine (B6355638) groups led to the development of compound 24 , a highly potent GPR119 agonist with single-digit nanomolar activity. nih.gov
While research on the 1H-pyrazolo[3,4-c]pyridine core continues, the broader family of pyrazolopyridines has yielded highly potent modulators for various other targets, illustrating the scaffold's potential. For example, derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine scaffold have been developed as formidable inhibitors of TANK-binding kinase 1 (TBK1), with compound 15y exhibiting an exceptionally low IC₅₀ value of 0.2 nM. nih.gov Similarly, 1H-pyrazolo[4,3-b]pyridine derivatives have been characterized as potent positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), a target for Parkinson's disease. nih.gov
These successes with related scaffolds strongly suggest that focused medicinal chemistry efforts on the 1H-pyrazolo[3,4-c]pyridine core can lead to the development of highly potent and selective agents for a multitude of other disease-relevant targets.
Table 1: Potency of Select Pyrazolopyridine Derivatives Against Biological Targets
| Compound/Derivative | Scaffold | Target | Activity (IC₅₀) |
|---|---|---|---|
| Compound 24 | 1H-pyrazolo[3,4-c]pyridine | GPR119 Agonist | Single-digit nM |
| Compound 15y | 1H-pyrazolo[3,4-b]pyridine | TBK1 Inhibitor | 0.2 nM nih.gov |
| VU0418506 | 1H-pyrazolo[4,3-b]pyridine | mGlu4 PAM | Potent modulator nih.gov |
This table is for illustrative purposes to show the potential of the broader pyrazolopyridine class.
Investigation of Combination Therapies with Existing Agents
As the understanding of complex diseases like cancer evolves, combination therapies are becoming a cornerstone of modern treatment strategies. The future of 1H-pyrazolo[3,4-c]pyridin-4-amine derivatives will likely involve investigations into their efficacy when combined with other therapeutic agents. The goal of such combinations is often to achieve synergistic effects, overcome drug resistance, or reduce toxicity by using lower doses of each agent.
While specific combination therapy studies involving the 1H-pyrazolo[3,4-c]pyridine scaffold are still emerging, the approach has been validated for related structures. For example, a patent describes the use of 1H-pyrazolo[4,3-b]pyridine derivatives, which act as PDE1 inhibitors, in combination with other compounds for the treatment of psychiatric and cognitive disorders. google.com
Furthermore, the broader class of pyrazole-containing kinase inhibitors provides a strong rationale for this approach. Encorafenib, a BRAF inhibitor containing a pyrazole (B372694) ring, is approved for use in combination with binimetinib (B1684341) (a MEK inhibitor) for melanoma and with cetuximab (an EGFR inhibitor) for colorectal cancer. nih.gov These successful clinical applications highlight a promising translational path for potent and selective 1H-pyrazolo[3,4-c]pyridine-based inhibitors, which could be paired with other targeted therapies or standard-of-care chemotherapeutics to enhance patient outcomes.
Application of Advanced Computational Techniques for Deeper Mechanistic Understanding
Advanced computational techniques are indispensable tools in modern drug discovery, and their application will be critical for unlocking the potential of the 1H-pyrazolo[3,4-c]pyridine scaffold. These methods provide profound insights into drug-target interactions, guide the design of more effective molecules, and help elucidate mechanisms of action at an atomic level.
Future research will increasingly leverage a variety of computational approaches:
Ligand-Based Drug Design: As demonstrated in the development of GPR119 agonists, this approach uses the knowledge of known active molecules to design new ones, which is particularly useful when the 3D structure of the target is unknown. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target. Docking studies have been successfully used to analyze the binding modes of related pyrazolopyrimidine derivatives with Src and Abl kinases and to understand the interaction of pyrazolo[3,4-b]pyridine inhibitors with DYRK1B. nih.govdrugbank.com These studies help explain structure-activity relationships and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for potency and selectivity. nih.gov
Structure-Based Drug Discovery: When the crystal structure of a target protein is available, it can be used to design inhibitors that fit perfectly into the binding site. This approach was used to develop pyrazolo[4,3-c]pyridine inhibitors of the PEX14-PEX5 protein-protein interaction. acs.org
By integrating these computational methods with synthetic chemistry and biological testing, researchers can accelerate the hit-to-lead optimization process, rationally design analogs with improved properties, and gain a deeper mechanistic understanding of how these compounds exert their therapeutic effects.
Expansion into New Therapeutic Areas Based on Scaffold Versatility
The structural similarity of the 1H-pyrazolo[3,4-c]pyridine scaffold to purine (B94841) provides a strong rationale for its versatility and potential application across a wide spectrum of diseases. rsc.org Purine derivatives are fundamental to numerous biological processes, and consequently, a vast number of cellular proteins have evolved to bind them. This makes purine isosteres, like pyrazolopyridines, privileged structures in drug discovery.
The therapeutic potential of the broader pyrazolopyridine family has already been demonstrated across diverse disease areas, suggesting fertile ground for the exploration of 1H-pyrazolo[3,4-c]pyridine analogs.
Table 2: Demonstrated Therapeutic Applications of Various Pyrazolopyridine Scaffolds
| Scaffold | Therapeutic Area | Biological Target/Application |
|---|---|---|
| 1H-pyrazolo[3,4-c]pyridine | Metabolic Disease | GPR119 Agonist nih.gov |
| 1H-pyrazolo[3,4-b]pyridine | Cancer, Inflammation | DYRK1A/1B, TBK1 Inhibitors nih.govnih.gov |
| 1H-pyrazolo[3,4-d]pyrimidine | Cancer | Src/KDR, EGFR, Abl Kinase Inhibitors nih.govdrugbank.comnih.gov |
| 1H-pyrazolo[4,3-b]pyridine | Neurodegenerative Disease | mGlu4 PAM (Parkinson's Disease) nih.gov |
| 1H-pyrazolo[4,3-b]pyridine | Psychiatric Disorders | PDE1 Inhibitor google.com |
Given this demonstrated versatility, future research on the this compound core is poised to expand into new therapeutic fields. The scaffold's potential as an anti-inflammatory, anti-viral, and anti-cancer agent, as suggested by its purine-like structure, warrants significant investigation. rsc.org By screening diverse libraries of these compounds against a wide range of targets, researchers may uncover novel activities in oncology, immunology, virology, and beyond, further solidifying the importance of this remarkable heterocyclic system.
Q & A
Basic: What are the key considerations for optimizing synthetic routes to 1H-pyrazolo[3,4-c]pyridin-4-amine derivatives?
Methodological Answer:
Synthetic optimization involves:
- Precursor Selection : Use substituted pyrazole or pyridine precursors, such as 1-methyl-3-phenyl-1H-pyrazol-5-amine, to introduce functional groups (e.g., aryl, alkyl) at specific positions .
- Reaction Conditions : Employ solvent-free or polar aprotic solvents (e.g., acetonitrile, toluene) with catalysts like trifluoroacetic acid (TFA) to enhance cyclization efficiency .
- Purification : Recrystallization from acetonitrile or dichloromethane is critical to isolate high-purity products, as demonstrated in multi-step syntheses of pyrazolo-pyrimidine derivatives .
- Validation : Confirm structural integrity via and NMR (e.g., amine proton signals at δ 6.5–7.5 ppm) and IR spectroscopy (N–H stretches at ~3300 cm) .
Basic: How are spectroscopic techniques (NMR, IR) utilized to confirm the structure of this compound derivatives?
Methodological Answer:
- NMR : Identify amine protons (NH) as broad singlets near δ 5.5–6.5 ppm. Aromatic protons in the pyrazole and pyridine rings appear as multiplets between δ 7.0–8.5 ppm .
- NMR : Carbonyl carbons (if present) resonate at δ 160–170 ppm, while pyridinic carbons range from δ 110–150 ppm .
- IR Spectroscopy : Detect N–H bending vibrations (1550–1650 cm) and aromatic C=C stretches (~1600 cm) to confirm ring systems and substituents .
Advanced: How can Density Functional Theory (DFT) predict the reactivity and electronic properties of this compound derivatives?
Methodological Answer:
- Computational Setup : Use Gaussian 09 with the 6-31G basis set to calculate molecular geometry, frontier orbitals (HOMO-LUMO), and electrostatic potential (MEP) surfaces .
- HOMO-LUMO Analysis : A narrow energy gap (<5 eV) indicates high chemical reactivity, suitable for electrophilic substitution or drug-target interactions .
- MEP Mapping : Regions of negative potential (electron-rich sites) guide predictions of nucleophilic attack points, aiding in derivatization strategies .
Advanced: What experimental models are used to evaluate the anti-inflammatory potential of pyrazolo[3,4-c]pyridin-4-amine-based PDE4 inhibitors?
Methodological Answer:
- In Vitro Assays : Measure inhibition of LPS-induced TNF-α production in human peripheral blood mononuclear cells (PBMCs) to determine IC values (e.g., EPPA-1 IC = 38 nM) .
- In Vivo Models :
- Therapeutic Index (TI) : Calculate TI as pica D/neutrophilia D to prioritize compounds with reduced side effects (e.g., EPPA-1 TI = 578) .
Advanced: How is structure-activity relationship (SAR) analysis applied to improve the selectivity of pyrazolo[3,4-c]pyridin-4-amine derivatives for PDE4 inhibition?
Methodological Answer:
- Core Modifications : Introduce substituents at the 1- and 3-positions (e.g., ethyl, oxadiazole) to enhance binding to PDE4’s hydrophobic pocket .
- Side Chain Optimization : Incorporate tetrahydro-2H-pyran-4-yl or piperazinyl groups to improve solubility and reduce off-target effects .
- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to validate interactions with PDE4’s catalytic domain, prioritizing derivatives with hydrogen bonds to Gln or hydrophobic contacts with Phe .
Basic: What are common pitfalls in synthesizing this compound derivatives, and how can they be mitigated?
Methodological Answer:
- Byproduct Formation : Use stoichiometric control (e.g., 1:1 molar ratios of pyrazole and aldehyde precursors) to minimize undesired α,β-unsaturated ketones .
- Oxidation Sensitivity : Conduct reactions under inert atmospheres (N/Ar) to protect amine groups from oxidation .
- Low Yields : Optimize reaction time (e.g., 12–24 hours under reflux) and catalyst loading (e.g., 30 mol% TFA) to enhance cyclization efficiency .
Advanced: How do thermal parameters (enthalpy, entropy) derived from DFT calculations inform the stability of pyrazolo[3,4-c]pyridin-4-amine derivatives?
Methodological Answer:
- Thermodynamic Stability : High enthalpy values (ΔH > 200 kcal/mol) suggest endothermic formation, requiring energy-efficient synthetic routes .
- Entropy-Driven Reactions : Negative entropy changes (ΔS < 0) indicate ordered transition states, favoring reactions at lower temperatures .
- Gibbs Free Energy : A negative ΔG confirms spontaneous reactivity, guiding solvent selection (e.g., polar solvents for charge-stabilized intermediates) .
Basic: What safety protocols are critical when handling this compound derivatives in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas from acyl chloride reactions) .
- Waste Disposal : Segregate halogenated waste (e.g., bromophenyl derivatives) for incineration by licensed facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
